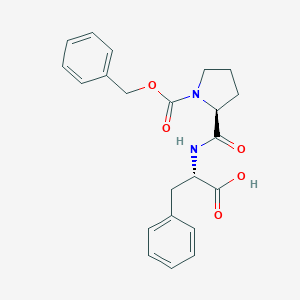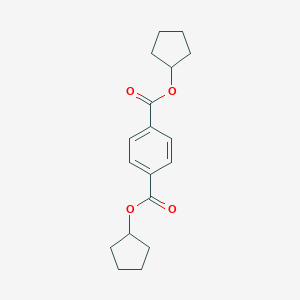
Terephthalic acid, dicyclopentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalic acid, dicyclopentyl ester (TPAC) is a chemical compound that is widely used in scientific research for its unique properties. TPAC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is also known as dicyclopentyl terephthalate or DCPT. TPAC is used as a starting material for the synthesis of other chemicals and polymers.
作用機序
TPAC acts as a crosslinking agent by forming ester bonds between polymer chains. This improves the mechanical properties of the polymer such as tensile strength, elasticity, and heat resistance. TPAC also acts as a plasticizer by reducing the glass transition temperature of the polymer. This makes the polymer more flexible and easier to process. TPAC can also act as a stabilizer by inhibiting the degradation of the polymer due to heat, light, or oxygen.
生化学的および生理学的効果
TPAC is not known to have any significant biochemical or physiological effects. It is not toxic and has low volatility. However, it is recommended to handle TPAC with care as it can cause skin and eye irritation.
実験室実験の利点と制限
TPAC is a versatile and useful chemical compound for scientific research. It is relatively easy to synthesize and has a high purity. TPAC can be used as a starting material for the synthesis of various polymers and specialty chemicals. TPAC has good thermal and chemical stability, which makes it suitable for use in harsh environments. However, TPAC has some limitations. It is insoluble in water, which makes it difficult to handle in aqueous systems. TPAC is also relatively expensive compared to other starting materials.
将来の方向性
There are several future directions for research on TPAC. One area of research is the synthesis of new polymers and specialty chemicals using TPAC as a building block. Another area of research is the development of new applications for TPAC in areas such as electronics, optics, and biomedicine. TPAC can also be used as a model compound for studying the behavior of ester bonds in polymers and other materials. Finally, research can be conducted on the environmental impact of TPAC and its degradation products.
合成法
TPAC can be synthesized by the reaction of terephthalic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction produces water as a byproduct and TPAC as the main product. The synthesis can also be carried out using cyclopentanone instead of cyclopentanol. The reaction is exothermic and requires careful temperature control. The yield of TPAC can be improved by using a high boiling solvent such as xylene or toluene.
科学的研究の応用
TPAC is used as a starting material for the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. It is also used as a monomer for the synthesis of thermoplastic elastomers. TPAC is used as a crosslinking agent for epoxy resins and as a plasticizer for PVC. TPAC is a useful building block for the synthesis of specialty chemicals such as liquid crystals, photoresists, and adhesives.
特性
CAS番号 |
18699-50-8 |
|---|---|
製品名 |
Terephthalic acid, dicyclopentyl ester |
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
dicyclopentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2 |
InChIキー |
GNGVJTMHQIYXRV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
正規SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
その他のCAS番号 |
18699-50-8 |
同義語 |
Terephthalic acid dicyclopentyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



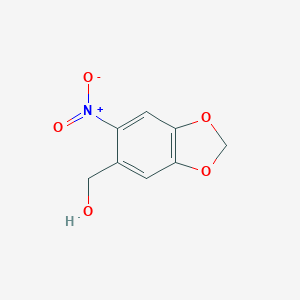
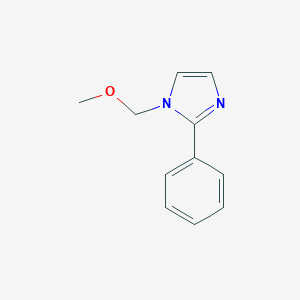
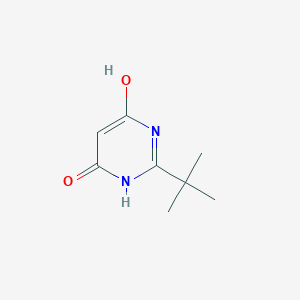
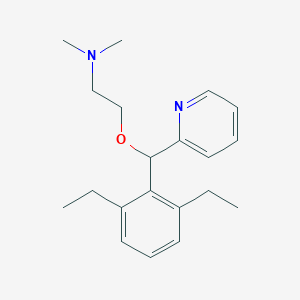
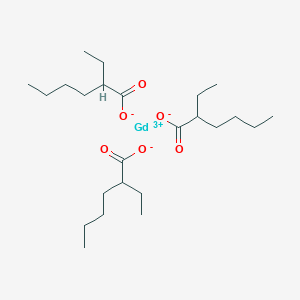
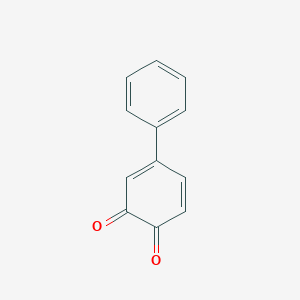
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
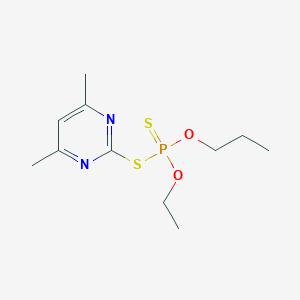
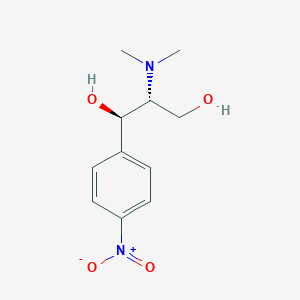

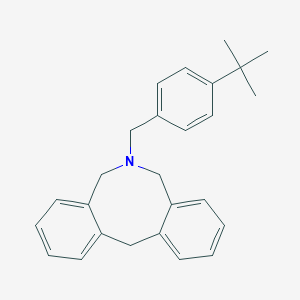
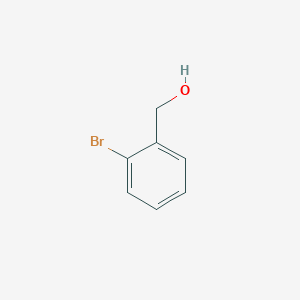
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
